molecular formula C14H7Cl2FN2OS B2976810 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 709000-32-8

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No. B2976810
CAS RN: 709000-32-8
M. Wt: 341.18
InChI Key: QJQQVCKNCHDGNQ-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide, also known as DBBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBBF is a benzothiazole derivative that has been synthesized using various methods.

Scientific Research Applications

Antitumor Properties

  • Antitumor Benzothiazoles : Research on benzothiazole derivatives, such as 2-(4-aminophenyl)benzothiazoles, has shown potent and selective antitumor properties. These compounds are highlighted for their ability to selectively inhibit cancer cell lines, including breast, lung, and colon cancer cells, without significantly affecting non-malignant cells. The modifications on the benzothiazole nucleus, including fluorine substitution, have been focused on overcoming metabolic inactivation and enhancing antitumor activity (Mortimer et al., 2006; Hutchinson et al., 2002).

Antimicrobial Activity

  • Antimicrobial Applications : Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated promising activity against a range of microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms has been noted to enhance antimicrobial efficacy in certain structures (Desai et al., 2013; Anuse et al., 2019).

Synthetic Methodologies

  • Synthetic Approaches : The synthesis of fluorobenzamide derivatives, including methods for introducing fluorine and other substituents into the benzamide and benzothiazole scaffolds, has been a focus of research. These synthetic strategies are crucial for the development of novel compounds with potential therapeutic applications. Studies have detailed methodologies for achieving high yields and specific substitution patterns, which are integral to exploring the chemical space around these motifs (Xu et al., 2013; Křupková et al., 2013).

Molecular Docking and Photovoltaic Efficiency

  • Molecular Docking and Solar Cell Applications : Some studies have extended beyond the pharmacological scope to investigate the potential of benzothiazole derivatives in other fields, such as their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies of these compounds have provided insights into their interactions with biological targets, offering a foundation for designing more effective therapeutic agents and exploring their use in renewable energy applications (Mary et al., 2020).

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-10-12(11(8)16)18-14(21-10)19-13(20)7-3-1-2-4-9(7)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQVCKNCHDGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

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